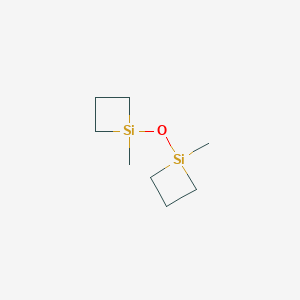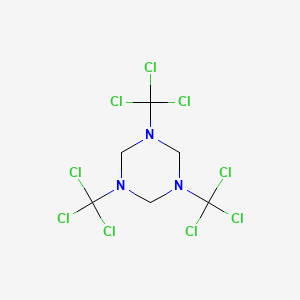
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane is a chemical compound known for its unique structure and properties It is a derivative of triazinane, characterized by the presence of three trichloromethyl groups attached to the nitrogen atoms of the triazinane ring
準備方法
The synthesis of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane typically involves the reaction of trichloromethylating agents with triazinane derivatives. One common method includes the use of trichloromethyl chloroformate in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on maintaining the purity and consistency of the compound, which is crucial for its applications in various industries.
化学反応の分析
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazinane derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of functionalized triazinane derivatives.
科学的研究の応用
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex triazinane derivatives
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of 1,3,5-Tris(trichloromethyl)-1,3,5-triazinane involves its interaction with molecular targets through its trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions depend on the specific application and target molecule.
類似化合物との比較
1,3,5-Tris(trichloromethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(chloromethyl)benzene: This compound has a similar trichloromethyl functional group but is attached to a benzene ring instead of a triazinane ring. The difference in the core structure leads to variations in reactivity and applications.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene:
The uniqueness of this compound lies in its triazinane core, which provides distinct reactivity and versatility compared to its benzene-based counterparts.
特性
CAS番号 |
30805-22-2 |
|---|---|
分子式 |
C6H6Cl9N3 |
分子量 |
439.2 g/mol |
IUPAC名 |
1,3,5-tris(trichloromethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C6H6Cl9N3/c7-4(8,9)16-1-17(5(10,11)12)3-18(2-16)6(13,14)15/h1-3H2 |
InChIキー |
ZGJREYUOKJFGAP-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
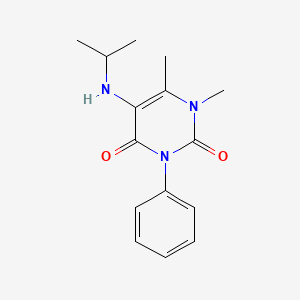
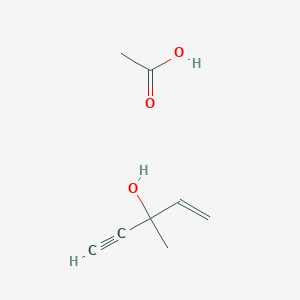
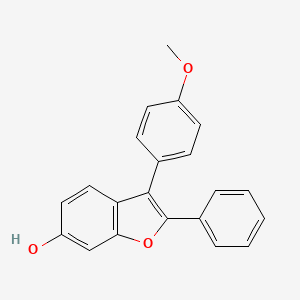


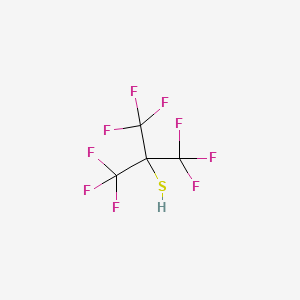
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
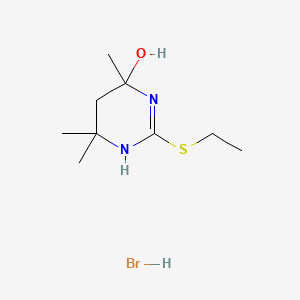
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)

